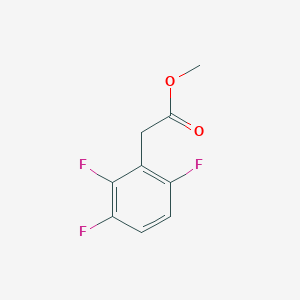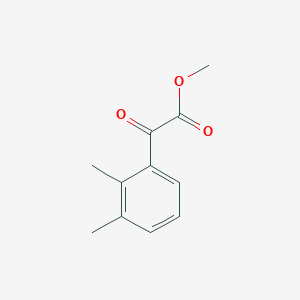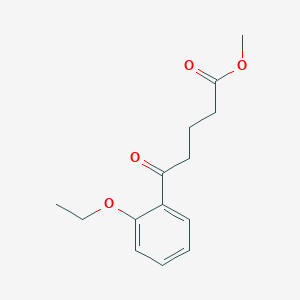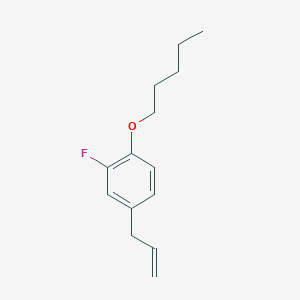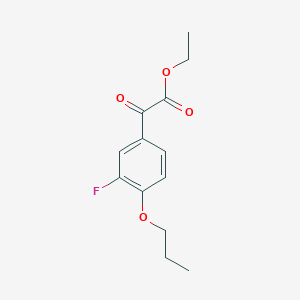![molecular formula C12H18OS B7989322 3-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B7989322.png)
3-[(n-Pentyloxy)methyl]thiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(n-Pentyloxy)methyl]thiophenol is an organic compound with the molecular formula C12H18OS It is characterized by the presence of a thiophenol group substituted with a pentyloxy methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-Pentyloxy)methyl]thiophenol typically involves the reaction of thiophenol with a pentyloxy methyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the thiophenol, followed by the addition of the pentyloxy methyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(n-Pentyloxy)methyl]thiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiophenol group to a thiol or sulfide.
Substitution: The pentyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce thiols or sulfides.
科学研究应用
3-[(n-Pentyloxy)methyl]thiophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(n-Pentyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiophenol group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. Additionally, the pentyloxy methyl group can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
相似化合物的比较
Similar Compounds
Thiophenol: Lacks the pentyloxy methyl group, making it less hydrophobic.
4-Methoxythiophenol: Contains a methoxy group instead of a pentyloxy methyl group, resulting in different chemical properties.
3-(n-Butyloxy)methylthiophenol: Similar structure but with a shorter alkyl chain, affecting its reactivity and applications.
Uniqueness
3-[(n-Pentyloxy)methyl]thiophenol is unique due to the presence of the pentyloxy methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where increased hydrophobicity and reactivity are desired.
属性
IUPAC Name |
3-(pentoxymethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-4-8-13-10-11-6-5-7-12(14)9-11/h5-7,9,14H,2-4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHABGOGQQVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC(=CC=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7989240.png)
![4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde](/img/structure/B7989249.png)

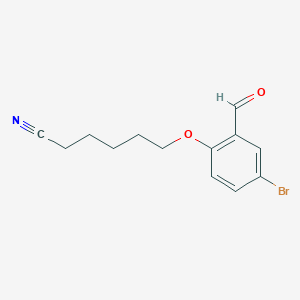
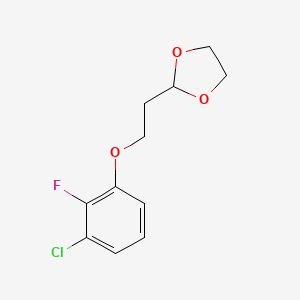
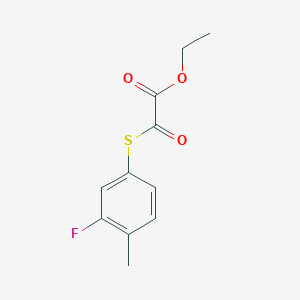
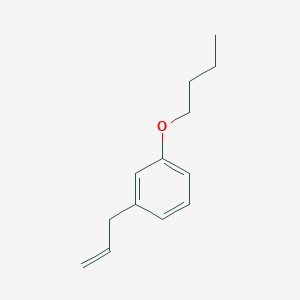
![1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7989291.png)
